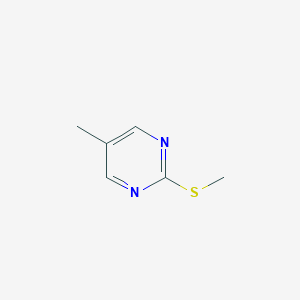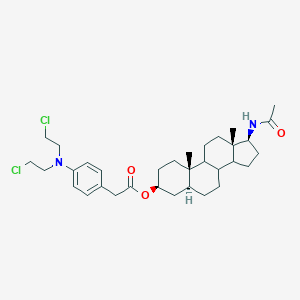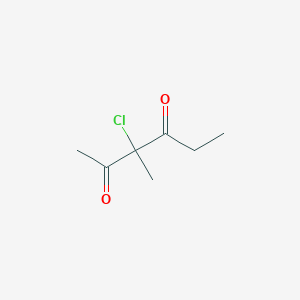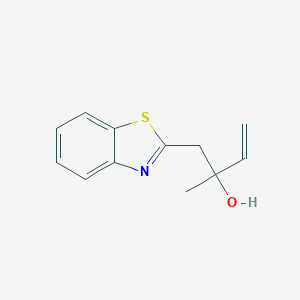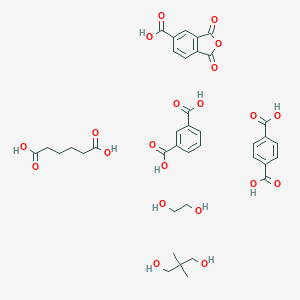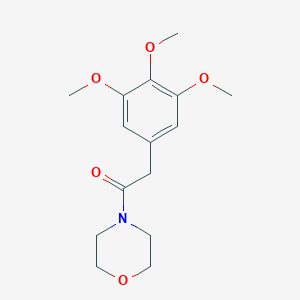
Morpholine, 4-((3,4,5-trimethoxyphenyl)acetyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-((3,4,5-trimethoxyphenyl)acetyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as TMA-2, and it belongs to the family of phenethylamines. TMA-2 has been found to have several physiological and biochemical effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of TMA-2 involves the release of serotonin and dopamine in the brain. TMA-2 acts on the serotonin transporter, leading to increased levels of serotonin in the synaptic cleft. This effect is similar to the mechanism of action of MDMA, which is known to have a similar effect on the serotonin transporter. TMA-2 also acts on the dopamine transporter, leading to increased levels of dopamine in the brain. This effect is similar to the mechanism of action of amphetamines.
Effets Biochimiques Et Physiologiques
TMA-2 has been found to have several biochemical and physiological effects. It has been found to increase heart rate and blood pressure, leading to a feeling of euphoria and increased energy levels. TMA-2 has also been found to have potential neuroprotective effects, protecting neurons from damage caused by oxidative stress. Additionally, TMA-2 has been found to have potential anti-inflammatory effects, reducing inflammation in the brain and other tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TMA-2 in lab experiments is its similar mechanism of action to other phenethylamines such as MDMA and amphetamines. This allows researchers to study the effects of TMA-2 on the brain and other tissues, providing valuable insights into the potential therapeutic applications of this compound. However, one of the main limitations of using TMA-2 in lab experiments is its potential for abuse. TMA-2 is a Schedule I controlled substance in the United States, making it difficult to obtain for research purposes.
Orientations Futures
There are several potential future directions for research on TMA-2. One potential direction is the study of the potential therapeutic applications of TMA-2 in the treatment of depression, anxiety, and other mood disorders. Another potential direction is the study of the potential neuroprotective and anti-inflammatory effects of TMA-2, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand the long-term effects of TMA-2 on the brain and other tissues, as well as its potential for abuse and addiction.
Conclusion:
In conclusion, TMA-2 is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of TMA-2 is a complex process that requires expertise in organic chemistry. TMA-2 has been found to have several physiological and biochemical effects, making it a promising candidate for further research. However, further research is needed to understand the long-term effects of TMA-2 on the brain and other tissues, as well as its potential for abuse and addiction.
Méthodes De Synthèse
The synthesis of TMA-2 involves the reaction of 3,4,5-trimethoxybenzaldehyde with nitroethane to form a nitrostyrene intermediate. This intermediate is then reduced using a reducing agent such as sodium borohydride to form the final product, TMA-2. The synthesis of TMA-2 is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
TMA-2 has been studied extensively in scientific research due to its potential applications in various fields. One of the most significant applications of TMA-2 is in the field of neuroscience. TMA-2 has been found to have a similar mechanism of action to other phenethylamines such as MDMA and amphetamines. It acts as a serotonin and dopamine releaser, leading to increased levels of these neurotransmitters in the brain. This effect has been found to have potential therapeutic applications in the treatment of depression, anxiety, and other mood disorders.
Propriétés
Numéro CAS |
19856-64-5 |
|---|---|
Nom du produit |
Morpholine, 4-((3,4,5-trimethoxyphenyl)acetyl)- |
Formule moléculaire |
C15H21NO5 |
Poids moléculaire |
295.33 g/mol |
Nom IUPAC |
1-morpholin-4-yl-2-(3,4,5-trimethoxyphenyl)ethanone |
InChI |
InChI=1S/C15H21NO5/c1-18-12-8-11(9-13(19-2)15(12)20-3)10-14(17)16-4-6-21-7-5-16/h8-9H,4-7,10H2,1-3H3 |
Clé InChI |
JVLKBCFOIGYYJZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=O)N2CCOCC2 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)CC(=O)N2CCOCC2 |
Autres numéros CAS |
19856-64-5 |
Synonymes |
4-[(3,4,5-Trimethoxyphenyl)acetyl]morpholine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



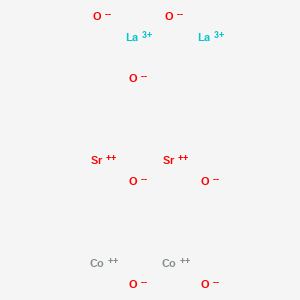
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B8619.png)
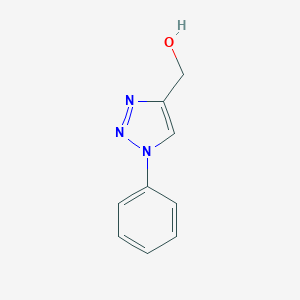
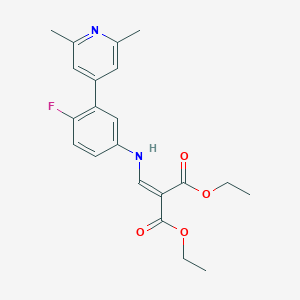

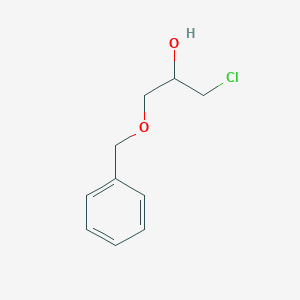
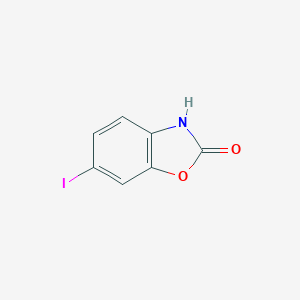
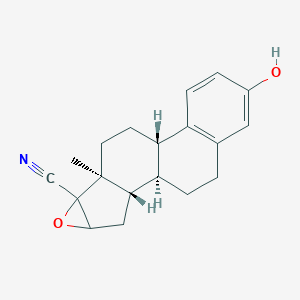
![4-O-[4-(2-amino-3-methoxy-3-oxopropyl)phenyl] 1-O-[6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanedioate](/img/structure/B8637.png)
